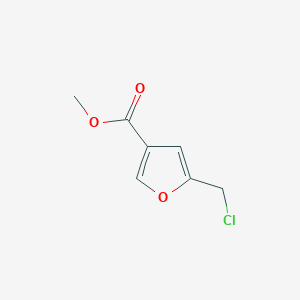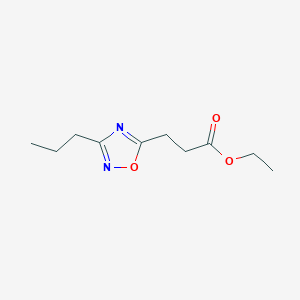![molecular formula C14H17N5O3 B1520528 (5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid CAS No. 915922-69-9](/img/structure/B1520528.png)
(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid
Übersicht
Beschreibung
“(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid” is a chemical compound . It is related to Morpholin-4-yl Acetic Acid, which has been used in the preparation of pyrrolidine-fused fullerene multicarboxylates .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis
The molecular formula of “(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid” is C14H17N5O3 . The molecular weight is 303.32 .Chemical Reactions Analysis
The reactions of related compounds with arylsulfonyl azides have been studied. In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Wissenschaftliche Forschungsanwendungen
Safe Generation and Synthetic Utilization
(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid and related compounds have been utilized in the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides using hydrazoic acid in a continuous flow reactor. This method offers a safe and reliable approach to handling the explosive properties of hydrazoic acid, yielding desired products in excellent yields and short reaction times. The scalability of this process has been demonstrated, marking its potential for industrial applications (Gutmann et al., 2012).
Synthesis and Structural Investigation
Compounds related to (5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid have been synthesized and structurally analyzed, revealing significant insights. For instance, diimine triscarbonyl Re(I) tetrazolato complexes have been investigated for their synthesis, structure, and photophysical properties. These studies have helped in understanding the coordination and photophysical behavior of such complexes, contributing to the field of material science and potentially aiding in the development of new materials with specific photophysical properties (Werrett et al., 2011).
Antimicrobial Evaluation
Derivatives of (5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid have been prepared and evaluated for their antimicrobial properties. These studies are crucial for identifying new compounds that could serve as potential antimicrobial agents, addressing the growing concern of antibiotic resistance. The evaluations also include hemolytic activity assessments, ensuring the safety and efficacy of these compounds for possible medical applications (Gul et al., 2017).
Eigenschaften
IUPAC Name |
2-[5-[morpholin-4-yl(phenyl)methyl]tetrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12(21)10-19-14(15-16-17-19)13(11-4-2-1-3-5-11)18-6-8-22-9-7-18/h1-5,13H,6-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGZMJZBWYCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=NN=NN3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672518 | |
| Record name | {5-[(Morpholin-4-yl)(phenyl)methyl]-1H-tetrazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid | |
CAS RN |
915922-69-9 | |
| Record name | 5-(4-Morpholinylphenylmethyl)-1H-tetrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-[(Morpholin-4-yl)(phenyl)methyl]-1H-tetrazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)

![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)



![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)



![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)


